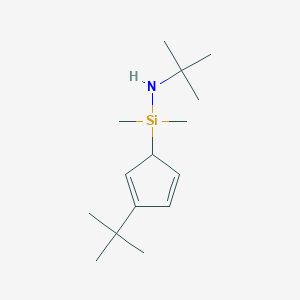

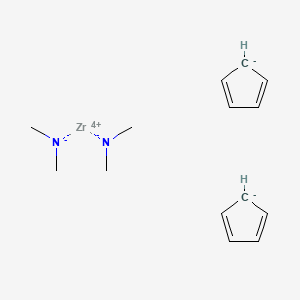

![molecular formula C13H13N5 B6306589 2,6-双[(1H-吡唑-1-基)甲基]吡啶 CAS No. 111195-75-6](/img/structure/B6306589.png)

2,6-双[(1H-吡唑-1-基)甲基]吡啶

描述

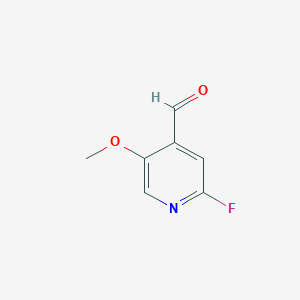

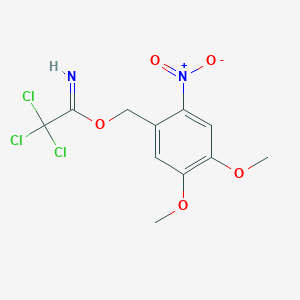

“2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” is a compound with the molecular formula C13H13N5. The planes of the pyrazolyl groups are nearly perpendicular to that of the central pyridine ring . It is a part of a class of compounds known as tridentate ligands, which have potential applications in catalysis .

Synthesis Analysis

The synthesis of “2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” involves the condensation of 2,6-pyridinedimethanol with p-toluenesulfonyl chloride in a solution of THF/water . Other methods of synthesis have been reported, such as the Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .Molecular Structure Analysis

The molecular structure of “2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” is characterized by the planes of the pyrazolyl groups being nearly perpendicular to that of the central pyridine ring . This results in dihedral angles of 87.77(8) and 85.73(7) .Chemical Reactions Analysis

“2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” has been studied for its spin-crossover (SCO) properties. SCO active iron(II) complexes are switchable and bistable molecular materials. The spin-state switching properties of the SCO complexes have been studied in the bulk and single-molecule levels .科学研究应用

自旋交叉研究

2,6-双[(1H-吡唑-1-基)甲基]吡啶衍生物已被用于功能化配体的合成,如 2,6-双(吡唑-1-基)吡啶-4-碳硫酰胺,它与铁(II) 盐相互作用。这些化合物表现出有趣的自旋交叉 (SCO) 特性,其中铁的自旋态可以在高自旋态和低自旋态之间切换。这些自旋跃迁可以是突然的,并且发生在室温以上,这对于分子开关和传感器的开发具有重要意义 (Attwood 等,2019)。

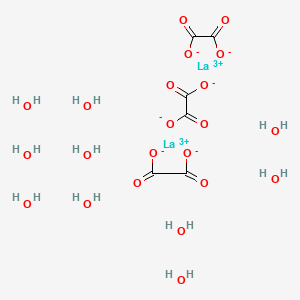

镧系元素配位化学

该化合物及其衍生物已被用于合成与镧系离子配位的配体。这些配体,如 2,6-双((1H-吡唑-1-基)甲基)吡啶 1-氧化物,在配位配合物的创建中显示出潜力,这些配合物被探索用于分子磁性、催化和发光等应用。分子建模分析表明,这些配体可以与镧系离子形成稳定的配合物,表明在生物成像和药物递送等领域具有潜在的用途 (Ouizem 等,2015)。

催化

2,6-双[(1H-吡唑-1-基)甲基]吡啶衍生物的钯配合物已被研究其催化活性,特别是在铃木-宫浦交叉偶联反应中。这些配合物表现出高催化活性和周转数,突出了它们在促进药物和材料科学中至关重要的成键反应中的潜力 (Yang 等,2012)。

自旋交叉金属环

涉及铁(II) 和锌(II) 的自旋交叉金属环已使用背对背双-[二吡唑基吡啶] 衍生物合成。这些金属环表现出自旋交叉行为,可以通过修改配体结构来调整。这项研究有助于理解自旋交叉系统中金属中心之间的协同作用,并可能导致先进分子材料的开发 (Kershaw Cook 等,2015)。

作用机制

Target of Action

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine, also known as 2,6-bis(pyrazol-1-yl)pyridine, is a heterocyclic compound that has been studied for its potential applications in various fields Compounds containing similar structural motifs, including 4,4′-(arylmethylene)-bis-(1h-pyrazol-5-ols), have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit spin crossover (sco) properties . SCO is a phenomenon where a molecule can switch between different spin states when subjected to external stimuli such as temperature, light, or an electric field . Density functional theory (DFT) studies have revealed that stretching-induced spin-state switching can occur in a molecular junction composed of similar complexes .

Biochemical Pathways

It’s known that similar compounds can affect various biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents but has lower solubility in water .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions , which could potentially influence various biological processes.

Action Environment

It’s worth noting that the spin crossover properties of similar compounds can be influenced by external stimuli such as temperature, light, or an electric field .

未来方向

属性

IUPAC Name |

2,6-bis(pyrazol-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXERATVALSKSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN2C=CC=N2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。